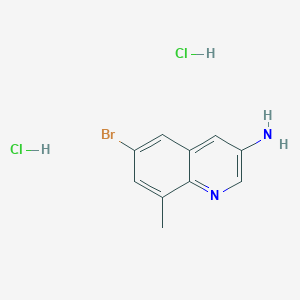
Dioleyl adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioleyl adipate is an ester derived from adipic acid and oleyl alcohol. It is a synthetic compound known for its excellent tribological properties, low volatility, high flash point, and low toxicity. Due to these properties, this compound is widely used in the lubricants industry, as well as in other applications such as plasticizers, food packaging, fragrances, perfumes, cosmetics, and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioleyl adipate is synthesized through the esterification of adipic acid and oleyl alcohol. This reaction can be catalyzed by both chemical and enzymatic catalysts. One common method involves the use of immobilized Candida antarctica lipase B in a solvent-free system. The optimal conditions for this reaction include a temperature of 60°C, a reaction time of 438 minutes, and an agitation speed of 500 rpm .
Industrial Production Methods
In industrial settings, the synthesis of this compound is often carried out in a stirred-tank reactor. The process involves mixing adipic acid and oleyl alcohol in the presence of a catalyst, such as methanesulfonic acid or cation-exchange resins. The reaction is typically conducted at elevated temperatures to achieve high conversion yields .
Chemical Reactions Analysis
Types of Reactions
Dioleyl adipate primarily undergoes esterification reactions. It can also participate in oxidation and hydrolysis reactions under specific conditions.
Common Reagents and Conditions
Esterification: Adipic acid and oleyl alcohol in the presence of a catalyst (e.g., methanesulfonic acid, cation-exchange resins).
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce adipic acid and oleyl alcohol.
Major Products Formed
Esterification: this compound.
Oxidation: Oxidized products such as carboxylic acids.
Hydrolysis: Adipic acid and oleyl alcohol.
Scientific Research Applications
Dioleyl adipate has a wide range of applications in scientific research:
Chemistry: Used as a synthetic lubricant base stock due to its excellent tribological properties and low volatility.
Medicine: Studied for its low toxicity and potential use in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of dioleyl adipate involves its interaction with various molecular targets and pathways. As a lubricant, it reduces friction between surfaces by forming a thin film that prevents direct contact. Its high flash point and low volatility contribute to its stability under high-temperature conditions. Additionally, its biodegradability makes it an environmentally friendly option for various applications .
Comparison with Similar Compounds
Dioleyl adipate can be compared with other adipate esters, such as dioctyl adipate and dibutyl adipate. While all these compounds share similar properties, this compound is unique due to its higher molecular weight and longer alkyl chains, which contribute to its superior tribological properties and lower volatility .
Similar Compounds
- Dioctyl adipate
- Dibutyl adipate
- Diethylhexyl adipate
These compounds are also used as plasticizers, lubricants, and in various industrial applications, but this compound stands out for its specific performance characteristics .
Properties
CAS No. |
40677-77-8 |
|---|---|
Molecular Formula |
C42H78O4 |
Molecular Weight |
647.1 g/mol |
IUPAC Name |
1-O-[(Z)-octadec-9-enyl] 6-O-[(E)-octadec-9-enyl] hexanedioate |
InChI |
InChI=1S/C42H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-45-41(43)37-33-34-38-42(44)46-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-40H2,1-2H3/b19-17-,20-18+ |
InChI Key |
QZULIRBSQUIUTA-YAFCTCPESA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[7-[5-(diethylazaniumyl)pentan-2-yloxycarbonyl]-9-oxofluorene-2-carbonyl]oxypentyl-diethylazanium;dichloride](/img/structure/B13741052.png)





![2-[4-[(2,4-Dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride](/img/structure/B13741087.png)







